

# Introduction: The Pyridine Scaffold and the Emergence of a Versatile Building Block

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## Compound of Interest

Compound Name: *3-Iodo-2-methylpyridin-4-ol*

Cat. No.: *B13644639*

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The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The strategic functionalization of this heterocycle allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making the development of novel pyridine derivatives a critical endeavor in drug discovery.[2][3] This guide focuses on a specific, highly functionalized derivative: **3-iodo-2-methylpyridin-4-ol**.

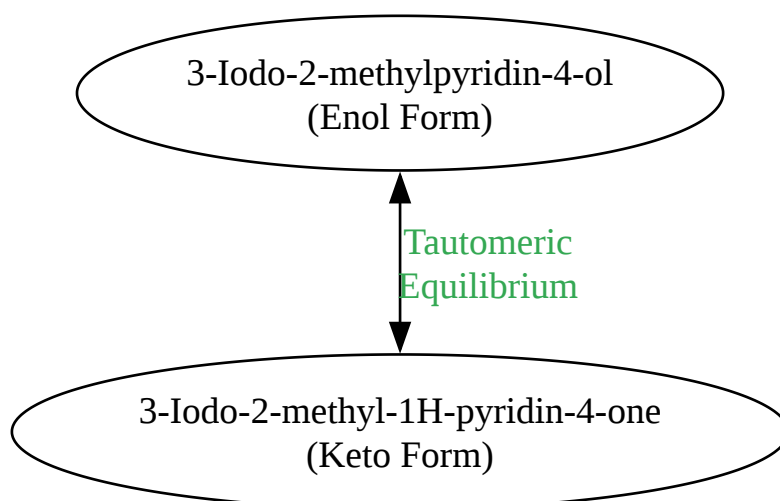
This compound is of significant interest to researchers and drug development professionals for three primary reasons:

- **Structural Complexity:** It incorporates a pyridin-4-ol core, which exists in tautomeric equilibrium with its pyridin-4-one form, a scaffold known for its biological activity.[4]
- **Methyl Substitution:** The 2-methyl group influences the electronic properties and steric environment of the ring.
- **Iodine Functionalization:** The iodine atom at the 3-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for molecular elaboration.[5]

This document provides a comprehensive overview of the chemical structure, properties, a robust synthesis protocol with mechanistic insights, and the potential applications of **3-iodo-2-methylpyridin-4-ol** in modern drug development workflows.

## Part 1: Chemical Structure and Physicochemical Properties

The nomenclature "**3-iodo-2-methylpyridin-4-ol**" describes the 'enol' tautomer. However, in the solid state and in most solvents, it predominantly exists as its more stable 'keto' tautomer, 3-iodo-2-methyl-1H-pyridin-4-one. This tautomerism is a critical feature, influencing the molecule's reactivity and biological interactions.



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### 1.1. Molecular Identity and Properties

A summary of the key chemical and physical properties for **3-iodo-2-methylpyridin-4-ol** is presented below. These values are critical for planning synthetic transformations and for understanding the compound's behavior in biological assays.

Property	Value	Source
IUPAC Name	3-iodo-2-methyl-1H-pyridin-4-one	-
Molecular Formula	C <sub>6</sub> H <sub>6</sub> INO	[6]
Molecular Weight	235.02 g/mol	[6]
Canonical SMILES	CC1=C(I)C=C(O)N=C1	-
CAS Number	Not Assigned	[6]
Appearance	Predicted: Off-white to light yellow solid	-
Solubility	Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol)	-

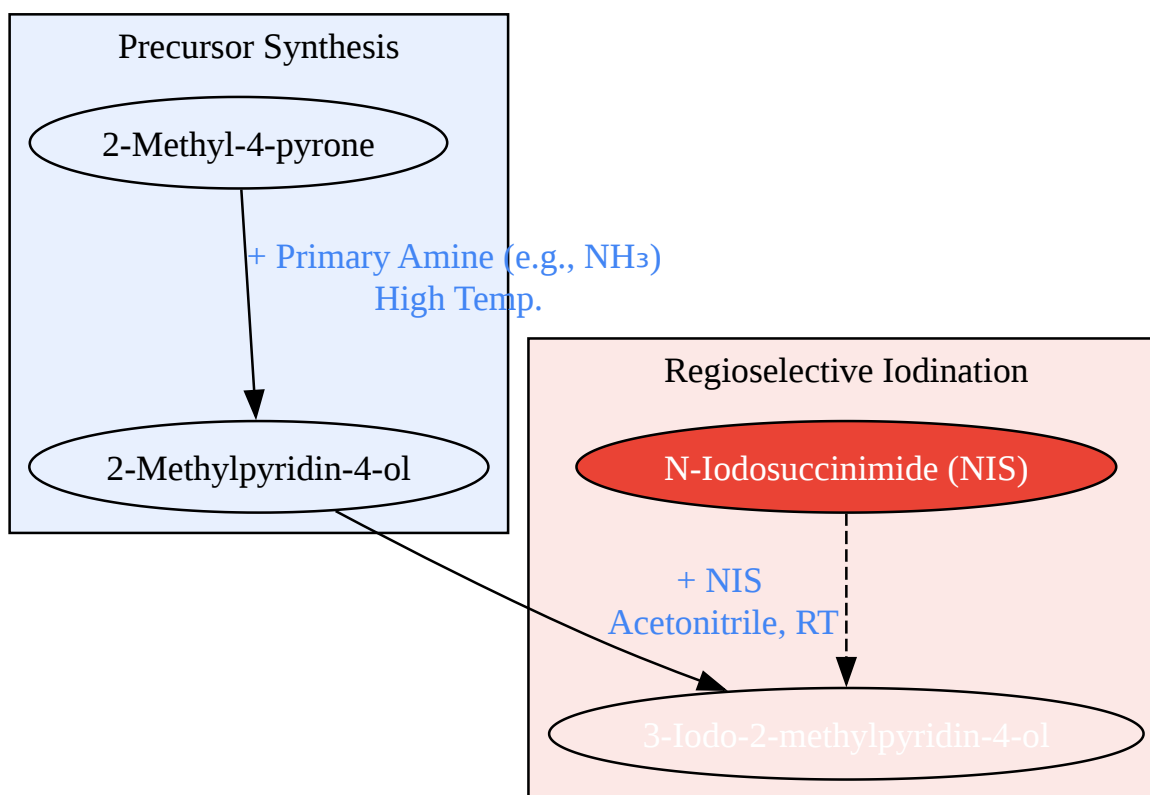
## 1.2. Spectroscopic Signature (Predicted)

While experimental data is not publicly available, the expected spectroscopic characteristics can be predicted based on the structure of the dominant keto tautomer:

- <sup>1</sup>H NMR: One would expect distinct signals for the N-H proton (likely broad, ~11-13 ppm), two aromatic protons on the pyridine ring (two doublets, ~6-8 ppm), and a singlet for the methyl group protons (~2.3-2.5 ppm).
- <sup>13</sup>C NMR: Six distinct carbon signals would be anticipated, including a carbonyl carbon (~170-180 ppm), carbons of the pyridine ring (one bearing iodine at low field, ~90-100 ppm), and the methyl carbon (~15-20 ppm).
- IR Spectroscopy: Key stretches would include a broad N-H band (~3100-2800 cm<sup>-1</sup>), a strong C=O stretch (~1640 cm<sup>-1</sup>), and C=C/C=N stretches in the 1600-1400 cm<sup>-1</sup> region.

## Part 2: Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of **3-iodo-2-methylpyridin-4-ol** involves the direct, regioselective iodination of the readily available precursor, 2-methylpyridin-4-ol.



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## 2.1. Causality Behind Experimental Choices

- **Choice of Iodinating Agent:** N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.<sup>[7]</sup> Unlike harsher reagents like molecular iodine (I<sub>2</sub>) with an oxidant, NIS is an electrophilic iodine source that operates under mild, neutral conditions.<sup>[8]</sup> This is crucial to prevent over-iodination or degradation of the electron-rich pyridin-4-one ring system. The reaction proceeds without the need for a strong acid or base catalyst, which preserves the integrity of the final product.<sup>[9][10]</sup>
- **Regioselectivity:** The directing effects of the substituents on the 2-methylpyridin-4-ol ring govern the position of iodination. The powerful electron-donating effect of the ring nitrogen and the activating, ortho,para-directing nature of the hydroxyl/oxo group strongly activate the C3 and C5 positions for electrophilic substitution. The methyl group at C2 provides some steric hindrance, favoring substitution at the less hindered C3 position. This combination of

electronic activation and steric guidance leads to the highly regioselective formation of the 3-iodo product.

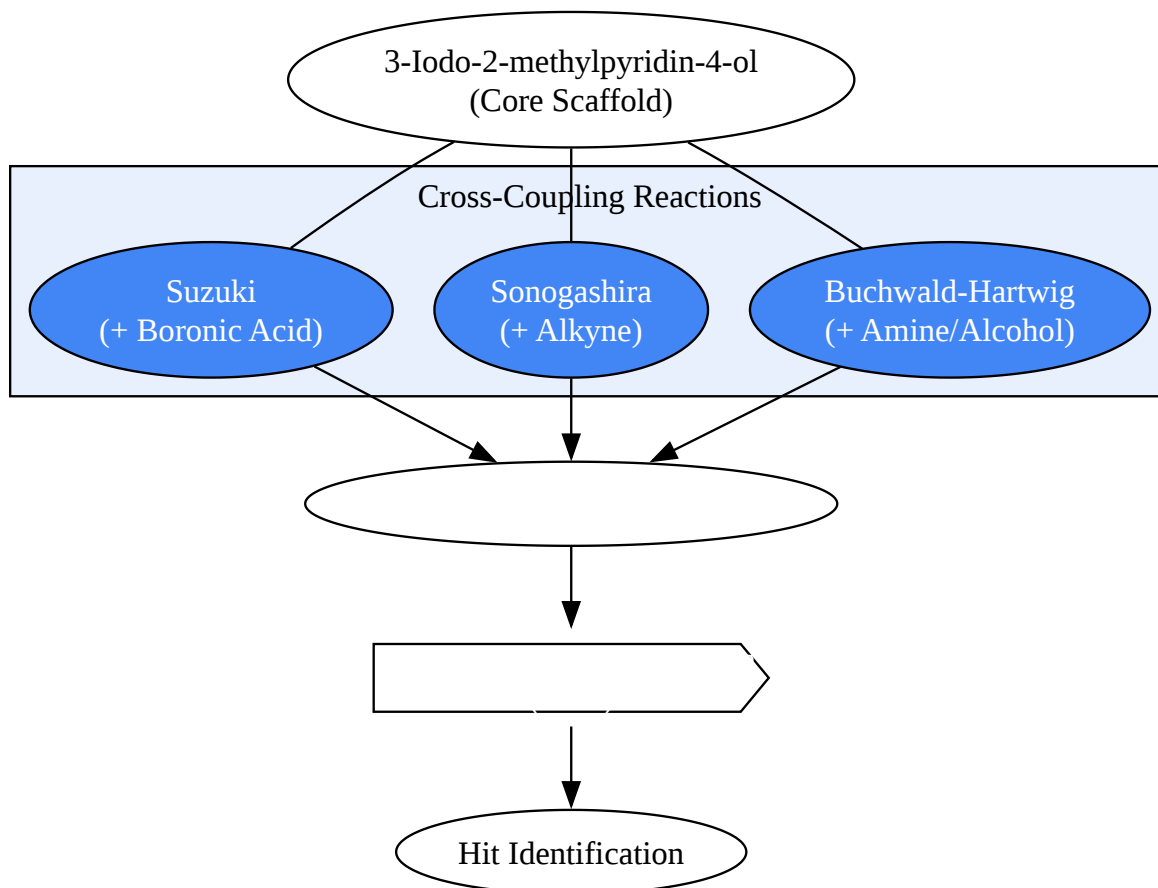
## 2.2. Experimental Protocol: Synthesis of **3-iodo-2-methylpyridin-4-ol**

This protocol is a representative procedure based on established methods for the iodination of activated heterocyclic systems.

- **Preparation:** To a solution of 2-methylpyridin-4-ol (1.0 equivalent) in acetonitrile (10 mL per mmol of substrate) in a round-bottom flask protected from light, add N-Iodosuccinimide (1.1 equivalents).
- **Reaction:** Stir the resulting suspension at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
- **Workup:** Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile. Redissolve the residue in ethyl acetate.
- **Purification:** Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) to quench any unreacted iodine, followed by a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate in vacuo.
- **Isolation:** The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield **3-iodo-2-methylpyridin-4-ol** as a solid.

## Part 3: Applications in Drug Development

The true value of **3-iodo-2-methylpyridin-4-ol** lies in its role as a versatile intermediate for the synthesis of compound libraries. The carbon-iodine bond is a prime site for transition-metal-catalyzed cross-coupling reactions.



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- Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids introduces diverse aromatic systems at the 3-position, allowing for the exploration of key interactions with protein targets.
- Sonogashira Coupling: The introduction of alkyne moieties provides linear extensions to the molecule, useful for probing deep binding pockets. These alkynes can be further functionalized.
- Buchwald-Hartwig Amination: The formation of C-N bonds at the 3-position allows for the incorporation of a wide range of amine functionalities, which can modulate solubility and introduce crucial hydrogen-bonding interactions.

The pyridin-4-one core itself is a privileged scaffold. For instance, derivatives of 3,5-dimethylpyridin-4(1H)-one have been identified as potent activators of AMP-activated protein kinase (AMPK), a key target in metabolic diseases and oncology.[4] By using **3-iodo-2-methylpyridin-4-ol**, researchers can rapidly generate novel analogues around this known active core to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

## Part 4: Safety and Handling

While specific toxicity data for **3-iodo-2-methylpyridin-4-ol** is unavailable, it should be handled with the standard precautions for a novel laboratory chemical. Based on related structures, it should be considered harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.[11][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

## Conclusion

**3-Iodo-2-methylpyridin-4-ol** is more than just a chemical structure; it is a strategically designed tool for medicinal chemists. Its key features—a biologically relevant pyridin-4-one core, a modulating methyl group, and a synthetically versatile iodine handle—make it an exceptionally valuable building block. The robust and regioselective synthesis presented herein provides a reliable pathway to access this compound, opening the door for its use in the creation of diverse molecular libraries aimed at discovering the next generation of therapeutic agents.

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